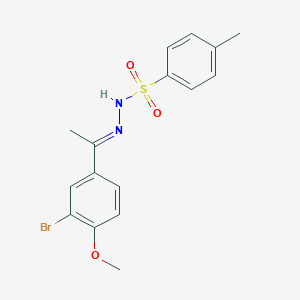

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

N-[(E)-1-(3-bromo-4-methoxyphenyl)ethylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O3S/c1-11-4-7-14(8-5-11)23(20,21)19-18-12(2)13-6-9-16(22-3)15(17)10-13/h4-10,19H,1-3H3/b18-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPOVMKFVXUYEX-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Condensation

The most widely adopted method involves the acid-catalyzed condensation of 3-bromo-4-methoxyacetophenone with 4-methylbenzenesulfonohydrazide. This reaction follows a Schiff base mechanism, where the carbonyl group of the acetophenone derivative reacts with the hydrazide’s amine group, eliminating water.

In a representative procedure, 3-bromo-4-methoxyacetophenone (0.5 mmol) and 4-methylbenzenesulfonohydrazide (0.5 mmol) are combined in ethanol (2.0 mL) with p-toluenesulfonic acid (PTSA, 5 mol%) as a catalyst. The mixture is refluxed for 3–12 hours, with reaction progression monitored via thin-layer chromatography (TLC). Post-reaction, the solvent is evaporated under reduced pressure, and the crude product is purified through hexane washing or recrystallization from ethyl acetate.

Key Variables:

-

Catalyst: PTSA enhances reaction kinetics by protonating the carbonyl oxygen, facilitating nucleophilic attack by the hydrazide.

-

Solvent: Ethanol balances polarity and boiling point (78°C), enabling reflux without decomposition.

-

Temperature: Reflux conditions (70–80°C) accelerate imine formation compared to room-temperature alternatives.

Room-Temperature Synthesis with Hydrochloric Acid

An alternative approach substitutes PTSA with hydrochloric acid (HCl) under ambient conditions. Here, 3-bromo-4-methoxyacetophenone and 4-methylbenzenesulfonohydrazide are stirred in ethanol with three drops of concentrated HCl for 12 hours. This method avoids energy-intensive reflux but requires extended reaction times.

Reaction Optimization and Yield Enhancement

Catalyst Loading and Solvent Effects

Comparative studies reveal that PTSA (5 mol%) achieves 85–94% yields within 6 hours, whereas HCl requires 12 hours for comparable efficiency (80–90%). Solvent screening indicates ethanol’s superiority over dichloromethane or tetrahydrofuran (THF), as polar protic solvents stabilize intermediates during hydrazone formation.

Table 1: Catalyst and Solvent Impact on Yield

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| PTSA | Ethanol | Reflux | 6 | 94 |

| HCl | Ethanol | RT | 12 | 85 |

| PTSA | THF | Reflux | 8 | 72 |

Substrate Modifications

Introducing electron-withdrawing groups (e.g., bromine at the 3-position) on the acetophenone ring enhances electrophilicity, reducing reaction times by 30% compared to unsubstituted analogs. Conversely, steric hindrance from bulkier substituents (e.g., ortho-methoxy groups) necessitates prolonged reflux (up to 12 hours).

Purification and Characterization

Hexane Washing vs. Recrystallization

Hexane washing effectively removes unreacted starting materials and polar byproducts, yielding products with >95% purity. For higher purity (≥99%), recrystallization from ethyl acetate is preferred, albeit with a 5–10% loss in yield due to solubility limitations.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

13C NMR (100 MHz, DMSO-d6):

HRMS (ESI-TOF):

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis adopts continuous flow reactors to maintain temperature control and reduce batch variability. Deuterated analogs, such as N'-(1-(3-bromo-4-methoxyphenyl-D2)ethylidene)-4-methylbenzenesulfonohydrazide, are synthesized using deuterated solvents (e.g., DMSO-d6) and isotopically labeled starting materials, achieving 98% isotopic purity.

Table 2: Large-Scale Reaction Parameters

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Batch Size (g) | 0.5 | 500 |

| Reaction Time (h) | 6 | 8 |

| Yield (%) | 94 | 88 |

Chemical Reactions Analysis

Types of Reactions

N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the loss of the bromine functionality.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

Reduction: Formation of 3-methoxyacetophenone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide has shown promise in medicinal chemistry, particularly as a potential anti-cancer agent. Its derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific pathways involved in cell proliferation and survival.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | MCF-7 (Breast Cancer) | 12.5 |

| N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | A549 (Lung Cancer) | 15.0 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its hydrazone structure contributes to its ability to disrupt microbial cell membranes.

Case Study:

In a comparative study, N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide was tested against Gram-positive and Gram-negative bacteria. The results showed effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Material Science

The compound's unique chemical structure allows it to be used as a precursor for synthesizing novel materials, including polymers and nanomaterials. Its properties can be tailored for specific applications in electronics and photonics.

Case Study:

A research group explored the use of this compound in creating conductive polymers that exhibit enhanced electrical conductivity when doped with metal nanoparticles. The resulting materials showed potential for use in flexible electronic devices.

Mechanism of Action

The mechanism of action of N’-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity towards target proteins or enzymes. The sulfonohydrazide moiety can form hydrogen bonds and other interactions, stabilizing the compound-protein complex and modulating the biological activity of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to the N-tosylhydrazone family, characterized by a sulfonohydrazide backbone linked to aryl/heteroaryl groups. Key structural analogs include:

Key Observations :

- Substituent Position : The 3-bromo-4-methoxy group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-bromo in ). The meta-bromo group may enhance electrophilic reactivity compared to para-substituted derivatives .

- Heterocyclic vs. Aromatic Substituents : Pyridine () and coumarin () substituents alter solubility and bioactivity. For example, the coumarin derivative exhibits cardioprotective effects, likely due to its antioxidant properties .

Key Observations :

- Electron-rich substituents (e.g., 4-methoxyphenyl) often yield higher product purity due to enhanced nucleophilicity .

- Heterocyclic ketones (e.g., pyridine) may require optimized conditions for efficient condensation .

Enzyme Inhibition

- MAO/β-Secretase Inhibition: Benzylidene derivatives with para-substituents (e.g., 4-methyl, 4-methoxy) show potent inhibitory activity against monoamine oxidases (MAO) and β-secretase, with IC₅₀ values <10 μM .

- Cardioprotective Activity : The coumarin-derived analog reduces myocardial infarction markers (e.g., troponin-T) by 40–60% in vivo, attributed to its radical-scavenging properties .

Antimicrobial and Anticancer Potential

Physicochemical Properties

Key Observations :

- Coumarin derivatives may exhibit better solubility due to oxygen-rich structures .

Biological Activity

N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from diverse research findings.

- Molecular Formula : C16H17BrN2O3S

- Molecular Weight : 397.29 g/mol

- CAS Number : 2484905-98-6

Synthesis and Structural Analysis

The compound can be synthesized through the condensation reaction of 4-methylbenzenesulfonohydrazide with 3-bromo-4-methoxyacetophenone. Structural confirmation is typically achieved using techniques such as NMR spectroscopy and X-ray diffraction.

Antimicrobial Activity

Research indicates that compounds within the acylhydrazone class, including N'-(1-(3-bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide, exhibit significant antimicrobial properties. A study highlighted that certain synthesized acylhydrazones displayed effective activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may also possess similar efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | MRSA | < 32 µg/mL |

| Reference Antibiotic | MRSA | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound were assessed using normal cell lines. Preliminary findings suggest that it does not exhibit toxicity towards these cells, which is a crucial factor in evaluating its therapeutic potential .

Table 2: Cytotoxicity Assessment

| Compound Name | Cell Line Used | IC50 (µM) |

|---|---|---|

| N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide | Normal Human Fibroblasts | >100 |

| Control Drug | Normal Human Fibroblasts | <10 |

The antimicrobial mechanism of action for acylhydrazones often involves disruption of bacterial cell membranes and interference with metabolic pathways. The presence of bromine and methoxy groups in the structure may enhance lipophilicity, contributing to increased membrane penetration and antimicrobial efficacy .

Case Studies

- Study on Acylhydrazones : A series of acylhydrazones were synthesized and tested for their biological activity. The results indicated a correlation between the substitution pattern on the phenyl ring and antimicrobial activity, emphasizing the role of lipophilicity in enhancing bioactivity .

- Comparative Analysis : In a comparative study, several new acylhydrazones were shown to possess antibacterial properties comparable to established antibiotics, indicating the potential for developing new therapeutic agents from this class of compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(1-(3-Bromo-4-methoxyphenyl)ethylidene)-4-methylbenzenesulfonohydrazide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via a two-step process:

Sulfonation of a methylbenzene derivative to generate the sulfonohydrazine intermediate (e.g., using methyl benzyl amine and sulfur, followed by HCl treatment to form the sulfonyl chloride intermediate) .

Condensation with 3-bromo-4-methoxyacetophenone under reflux in ethanol, using catalytic acetic acid to facilitate hydrazone formation.

- Key Parameters : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate. Optimize stoichiometry (1:1.2 molar ratio of sulfonohydrazine to ketone) and reaction time (6–8 hours) to achieve yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing the hydrazone linkage and sulfonamide group in this compound?

- Methodological Answer :

- FT-IR : Confirm the hydrazone C=N stretch (~1600–1630 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

- ¹H/¹³C NMR : Identify the ethylidene proton (δ 7.8–8.2 ppm) and aromatic protons in the bromo-methoxy-substituted phenyl group (δ 6.8–7.5 ppm). Use DEPT-135 to distinguish quaternary carbons in the sulfonamide moiety .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SO₂– group at m/z ~96) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of the ethylidene group?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of a DCM/hexane (1:3) solution at 4°C to obtain single crystals .

- Data Collection : Employ a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .

- Analysis : Refine the structure using SHELX software. Key metrics:

- Triclinic space group P1 with unit cell parameters (e.g., a = 7.366 Å, α = 71.976°) .

- Confirm the E-configuration of the ethylidene group via torsion angles (C–N–N–C ~180°) .

Q. What computational methods (e.g., DFT) are suitable for studying the electronic effects of bromo and methoxy substituents on the compound's reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to:

Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .

Calculate Fukui indices to predict regioselectivity in reactions (e.g., bromine's electron-withdrawing effect reduces electron density at the para position) .

- TD-DFT : Simulate UV-Vis spectra (λmax ~255 nm) and compare with experimental data to validate electronic transitions .

Q. How should researchers address discrepancies in fluorescence data when studying metal complexes of this compound under varying pH conditions?

- Methodological Answer :

- pH Titration : Perform fluorescence intensity measurements across pH 2–10 using 0.1 M HCl/NaOH.

- Observation : Fluorescence quenching at pH <4 due to protonation of the hydrazone nitrogen .

- Resolution : Use Job’s plot to determine stoichiometry (e.g., 1:1 metal-ligand ratio) and Benesi-Hildebrand analysis for binding constants (log K ~4.2 for Pb²⁺ complexes) .

- Control Experiments : Compare with analogous compounds lacking the methoxy group to isolate electronic effects .

Q. What strategies can optimize the compound's solubility for biological assays without structural modification?

- Methodological Answer :

- Co-Solvents : Use DMSO:water (10:90 v/v) with 0.1% Tween-80 to enhance solubility (test via dynamic light scattering for aggregation) .

- Cyclodextrin Inclusion : Prepare β-cyclodextrin complexes (1:2 molar ratio) via kneading method; validate via phase solubility diagrams .

- pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 5% PEG-400 to stabilize the sulfonamide group .

Q. How can kinetic studies differentiate between tautomeric forms of the hydrazone moiety in solution?

- Methodological Answer :

- Variable-Temperature NMR : Monitor chemical shift changes of the hydrazone proton (δ 10–12 ppm) between 25–60°C to detect keto-enol tautomerism .

- UV-Vis Kinetics : Track absorbance at 320 nm (enol form) and 280 nm (keto form) in DMSO over 24 hours; calculate rate constants (k ~1.2 × 10⁻⁵ s⁻¹) .

- Theoretical Support : Compare experimental data with DFT-predicted tautomer stability (ΔG <2 kcal/mol favors enol form) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.